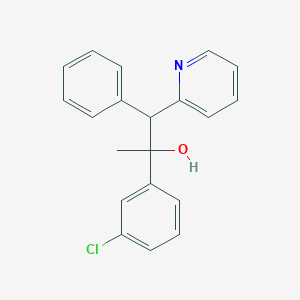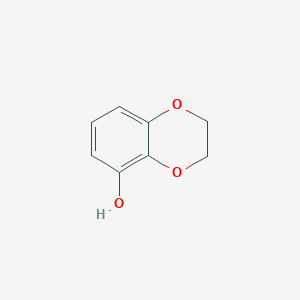![molecular formula C6H10O5 B076392 (2R)-2-[(1R)-1-Carboxyethoxy]propanoic acid CAS No. 14711-85-4](/img/structure/B76392.png)
(2R)-2-[(1R)-1-Carboxyethoxy]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-2-[(1R)-1-Carboxyethoxy]propanoic acid, also known as (R)-2-carboxy-3-hydroxypropionic acid, is a chiral building block that is widely used in the synthesis of various chiral compounds. It has a molecular formula of C6H10O5 and a molecular weight of 162.14 g/mol. This compound has attracted significant attention due to its potential applications in the fields of pharmaceuticals, agrochemicals, and materials science.
Mécanisme D'action
The mechanism of action of (2R)-2-[(1R)-1-Carboxyethoxy]propanoic acid is not well understood. However, it is believed to act as a chiral auxiliary or a chiral building block in the synthesis of various chiral compounds.
Effets Biochimiques Et Physiologiques
There is limited information available on the biochemical and physiological effects of (2R)-2-[(1R)-1-Carboxyethoxy]propanoic acid. However, it has been reported to exhibit low toxicity and high biocompatibility.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of (2R)-2-[(1R)-1-Carboxyethoxy]propanoic acid for lab experiments include its high enantioselectivity, low toxicity, and high biocompatibility. However, its limitations include its high cost and limited availability.
Orientations Futures
There are several future directions for the research on (2R)-2-[(1R)-1-Carboxyethoxy]propanoic acid. One direction is the development of new synthetic methods for the production of this compound. Another direction is the exploration of its potential applications in the fields of catalysis, materials science, and biotechnology. Additionally, further studies are needed to understand its mechanism of action and its biochemical and physiological effects.
Méthodes De Synthèse
The synthesis of (2R)-2-[(1R)-1-Carboxyethoxy]propanoic acid can be achieved through several methods. One of the most common methods is the asymmetric synthesis using chiral starting materials. This method involves the use of chiral reagents or catalysts to achieve high enantioselectivity. Another method is the enzymatic synthesis using enzymes such as lipases and esterases. This method is highly efficient and environmentally friendly.
Applications De Recherche Scientifique
(2R)-2-[(1R)-1-Carboxyethoxy]propanoic acid has been extensively studied for its potential applications in various fields. In pharmaceuticals, it has been used as a chiral building block in the synthesis of various drugs such as antihistamines, antivirals, and anticancer agents. In agrochemicals, it has been used as a key intermediate in the synthesis of chiral herbicides and pesticides. In materials science, it has been used in the synthesis of chiral polymers and liquid crystals.
Propriétés
Numéro CAS |
14711-85-4 |
|---|---|
Nom du produit |
(2R)-2-[(1R)-1-Carboxyethoxy]propanoic acid |
Formule moléculaire |
C6H10O5 |
Poids moléculaire |
162.14 g/mol |
Nom IUPAC |
(2R)-2-[(1R)-1-carboxyethoxy]propanoic acid |
InChI |
InChI=1S/C6H10O5/c1-3(5(7)8)11-4(2)6(9)10/h3-4H,1-2H3,(H,7,8)(H,9,10)/t3-,4-/m1/s1 |
Clé InChI |
FBYFHODQAUBIOO-QWWZWVQMSA-N |
SMILES isomérique |
C[C@H](C(=O)O)O[C@H](C)C(=O)O |
SMILES |
CC(C(=O)O)OC(C)C(=O)O |
SMILES canonique |
CC(C(=O)O)OC(C)C(=O)O |
Autres numéros CAS |
14711-85-4 |
Synonymes |
(2R)-2-[(1R)-1-carboxyethoxy]propanoic acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



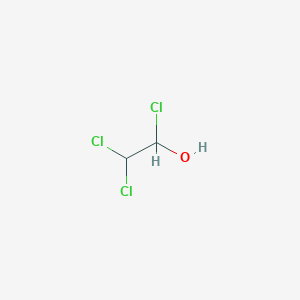



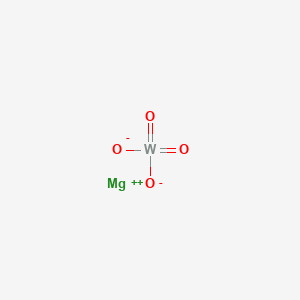
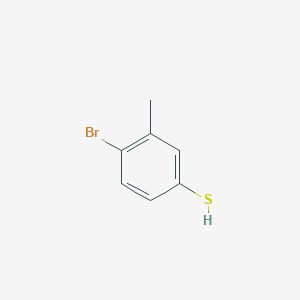

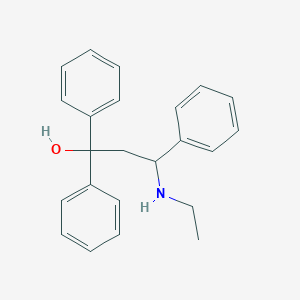
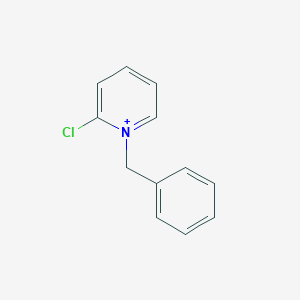

![1-[(4-Ethoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B76327.png)
